molecular formula C10H11Cl3N2O2 B15075210 Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate CAS No. 19677-58-8

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

Cat. No.: B15075210
CAS No.: 19677-58-8
M. Wt: 297.6 g/mol
InChI Key: IMOAFEHTLHVMLL-UHFFFAOYSA-N
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Description

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is a chemical compound with the molecular formula C10H11Cl3N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the esterification of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and butanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and butanol .

Scientific Research Applications

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The trichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5,6-trichloropyridine-2-carboxylic acid: This compound is similar in structure but lacks the butyl ester group.

    4-Amino-3,5,6-trichloropyridine-2-carboxylic acid isobutyl ester: Similar but with an isobutyl group instead of a butyl group.

    4-Amino-3,5,6-trichloropyridine-2-carboxylic acid pentyl ester: Similar but with a pentyl group instead of a butyl group.

Uniqueness

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the butyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (also referred to as 4ATC) is a synthetic organic compound belonging to the class of pyridine carboxylic acids. This compound exhibits significant biological activity, particularly in agricultural applications as a herbicide and in potential therapeutic contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

4ATC functions primarily as a synthetic auxin , mimicking natural plant hormones. Its mode of action involves binding to auxin receptors in plants, leading to abnormal growth patterns and ultimately plant death. This is consistent with the behavior of other pyridine carboxylic acid herbicides which disrupt normal plant growth processes by inducing excessive cell division and elongation at low concentrations and causing severe growth abnormalities at higher concentrations .

Biological Activity Overview

The biological activity of 4ATC can be summarized as follows:

  • Herbicidal Properties : It effectively controls broadleaf weeds by promoting abnormal growth and eventual death in susceptible plants. Symptoms include leaf epinasty, stem curvature, and reduced yields .
  • Antitumor Activity : Recent studies indicate that 4ATC can inhibit cell growth and induce apoptosis in various human cancer cell lines. It has been shown to inhibit nucleic acid synthesis and protein synthesis by targeting RNA synthesis in eukaryotic cells .
  • Lack of Antimicrobial Activity : Notably, 4ATC does not exhibit significant activity against bacteria or fungi, which limits its applicability in some therapeutic contexts .

Case Studies

  • Herbicidal Efficacy :
    • A study demonstrated that 4ATC effectively inhibited the growth of several broadleaf weed species at concentrations as low as 10 µg/kg. The compound's half-life in soil varied significantly based on environmental conditions, influencing its persistence and effectiveness as an herbicide .
  • Antitumor Effects :
    • In vitro studies revealed that 4ATC induced apoptosis in human cancer cells through mechanisms involving inhibition of RNA synthesis. The compound showed a dose-dependent response with IC50 values indicating effective cytotoxicity against certain cancer cell lines .
  • Environmental Impact :
    • Research on the degradation products of 4ATC suggests that while it remains active in soil for extended periods, its breakdown products may have different biological activities which could impact ecological dynamics .

Data Table: Summary of Biological Activities

Biological Activity Description References
Herbicidal EfficacyInduces abnormal growth leading to plant death; effective against broadleaf weeds
Antitumor ActivityInhibits cell growth and induces apoptosis in human cancer cells
Antimicrobial ActivityNo significant activity against bacteria or fungi

Properties

CAS No.

19677-58-8

Molecular Formula

C10H11Cl3N2O2

Molecular Weight

297.6 g/mol

IUPAC Name

butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

InChI

InChI=1S/C10H11Cl3N2O2/c1-2-3-4-17-10(16)8-5(11)7(14)6(12)9(13)15-8/h2-4H2,1H3,(H2,14,15)

InChI Key

IMOAFEHTLHVMLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl

Origin of Product

United States

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